molecular formula C15H15NO B13613222 3-(4-phenoxyphenyl)Azetidine

3-(4-phenoxyphenyl)Azetidine

Cat. No.: B13613222
M. Wt: 225.28 g/mol
InChI Key: HZCKZZDQBXLLBQ-UHFFFAOYSA-N
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Description

3-(4-phenoxyphenyl)Azetidine is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(4-phenoxyphenyl)Azetidine, can be achieved through various methods:

Industrial Production Methods

Industrial production of azetidines often involves scalable methods such as cyclization and photocatalytic processes. These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenoxyphenyl)Azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the azetidine ring into other functional groups.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-phenoxyphenyl)Azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions. This reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-phenoxyphenyl)Azetidine is unique due to its four-membered ring structure, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-(4-phenoxyphenyl)azetidine

InChI

InChI=1S/C15H15NO/c1-2-4-14(5-3-1)17-15-8-6-12(7-9-15)13-10-16-11-13/h1-9,13,16H,10-11H2

InChI Key

HZCKZZDQBXLLBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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